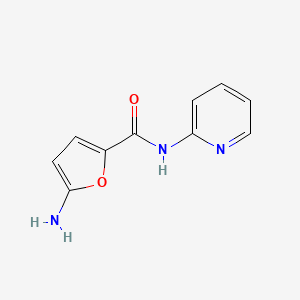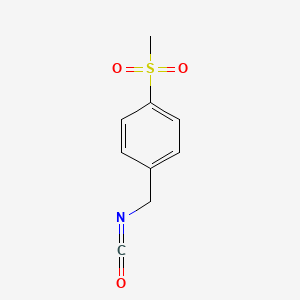
Triphenyl(4-propylcyclohexyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl(4-propylcyclohexyl)phosphanium bromide is a phosphonium salt that has garnered interest in various fields of chemistry due to its unique structure and properties. This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-propylcyclohexyl moiety, with bromide as the counterion. It is typically a white crystalline solid and is known for its stability and reactivity in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(4-propylcyclohexyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 4-propylcyclohexyl bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the phosphonium salt, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and yields . The product is typically purified through crystallization and drying under reduced pressure to obtain a high-purity compound.
化学反应分析
Types of Reactions
Triphenyl(4-propylcyclohexyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Triphenyl(4-propylcyclohexyl)phosphine oxide.
Reduction: Triphenyl(4-propylcyclohexyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
Triphenyl(4-propylcyclohexyl)phosphanium bromide has several scientific research applications:
作用机制
The mechanism of action of Triphenyl(4-propylcyclohexyl)phosphanium bromide involves its ability to act as a nucleophilic catalyst. The triphenylphosphonium group can stabilize transition states and intermediates in chemical reactions, thereby lowering the activation energy and increasing reaction rates . In biological systems, it can inhibit cholinesterases by binding to the active site of the enzyme, preventing the breakdown of acetylcholine .
相似化合物的比较
Similar Compounds
Triphenyl(propyl)phosphonium bromide: Similar structure but with a propyl group instead of a 4-propylcyclohexyl group.
Trihexyl tetradecyl phosphonium bromide: A larger phosphonium salt used as a catalyst and extractant.
Uniqueness
Triphenyl(4-propylcyclohexyl)phosphanium bromide is unique due to its specific structural features, which impart distinct reactivity and stability. The presence of the 4-propylcyclohexyl group enhances its solubility in organic solvents and its ability to interact with various substrates in chemical reactions .
属性
CAS 编号 |
628319-55-1 |
|---|---|
分子式 |
C27H32BrP |
分子量 |
467.4 g/mol |
IUPAC 名称 |
triphenyl-(4-propylcyclohexyl)phosphanium;bromide |
InChI |
InChI=1S/C27H32P.BrH/c1-2-12-23-19-21-27(22-20-23)28(24-13-6-3-7-14-24,25-15-8-4-9-16-25)26-17-10-5-11-18-26;/h3-11,13-18,23,27H,2,12,19-22H2,1H3;1H/q+1;/p-1 |
InChI 键 |
ZVJFBYQXADKGCQ-UHFFFAOYSA-M |
规范 SMILES |
CCCC1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226801.png)
![2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14226803.png)

![2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B14226813.png)
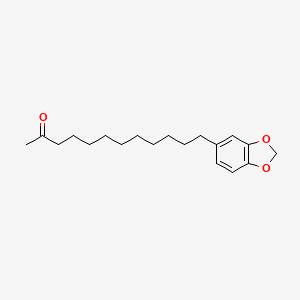
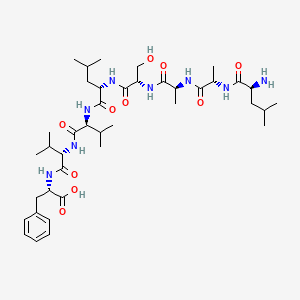
![N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14226835.png)
![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
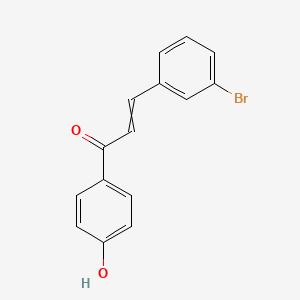
![N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14226859.png)
![(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14226861.png)

